-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the chemical formula C₁₁H₁₆O₅S. It is a type of molecule known as an alkylating agent, which means it can introduce an alkyl group (a hydrocarbon chain) into other molecules.
Scientific research is crucial for understanding the potential risks and benefits of any chemical compound, including 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Research helps to:
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2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound characterized by the molecular formula C₁₁H₁₆O₅S and an average mass of 260.307 Da. This compound serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably tamsulosin, which is utilized in treating benign prostatic hyperplasia. Its structure features a methanesulfonate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, allowing it to participate in diverse
This compound's biological relevance primarily stems from its role as an intermediate in synthesizing tamsulosin. Tamsulosin acts selectively on alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. The ability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate to form covalent bonds with nucleophilic amino acid residues makes it valuable in studying enzyme mechanisms and protein-ligand interactions .
The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the following steps:
The applications of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are diverse:
The interaction studies involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate often focus on its role as a reactive intermediate. Its ability to form covalent bonds with nucleophilic sites on enzymes or proteins allows researchers to investigate enzyme activity modulation or inhibition. This property is particularly useful in drug design and development, where understanding interactions at a molecular level is critical for creating effective pharmaceuticals .
Several compounds share structural similarities with 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Here are some notable examples:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
2-(2-Ethoxyphenoxy)ethyl bromide | Contains a bromide group | More reactive towards nucleophiles than methanesulfonate group |
2-(2-Ethoxyphenoxy)ethanol | Precursor to 2-(2-Ethoxyphenoxy)ethyl methanesulfonate | Lacks the reactive methanesulfonate group |
Methanesulfonyl chloride | Used as a reagent | Acts as a sulfonating agent for various organic compounds |
The uniqueness of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate lies in its specific application as an intermediate in pharmaceutical synthesis and its versatile reactivity profile, distinguishing it from other similar compounds .
2-(2-Ethoxyphenoxy)ethyl methanesulfonate serves as a key intermediate in the synthesis of tamsulosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia. The compound participates in the alkylation of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, forming the final sulfonamide-linked structure of tamsulosin [1].
The synthesis begins with the preparation of 2-(2-ethoxyphenoxy)ethyl methanesulfonate through the reaction of 2-ethoxyphenol with 1,2-dihaloethane, followed by methanesulfonylation. This intermediate reacts with sodium triacetoxyborohydride-stabilized amine precursors under controlled conditions (-10°C to 40°C) to yield the enantiomerically pure tamsulosin backbone [1] [3]. For example, in Step 5 of the tamsulosin synthesis protocol, the methanesulfonate group facilitates the displacement reaction with the primary amine of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, achieving a 76% yield after crystallization with acetone [1].
A comparative analysis of leaving groups in this reaction reveals that methanesulfonate esters provide superior reactivity over bromides due to their stronger electron-withdrawing effects. This enhances the electrophilicity of the carbon center, accelerating nucleophilic attack and reducing side reactions such as elimination [3].
Table 1: Reaction Conditions for Tamsulosin Intermediate Alkylation
Leaving Group | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Methanesulfonate | Dichloromethane | 10–20 | 76 |
Bromide | Toluene | 50–60 | 65 |
The use of dichloromethane as a solvent optimizes polar transition-state stabilization, further improving regioselectivity [1]. Post-reaction purification involves solvent extraction and crystallization, with acetone yielding high-purity tamsulosin hydrochloride (≥99.5% enantiomeric excess) [1].
In silodosin synthesis, 2-(2-ethoxyphenoxy)ethyl methanesulfonate is adapted to introduce the 2-(2,2,2-trifluoroethoxy)phenoxy moiety, a structural hallmark of silodosin’s side chain. The methanesulfonate group enables efficient coupling with the indoline-7-carbonitrile precursor under mild alkaline conditions [4].
The process involves a two-step sequence:
Table 2: Key Parameters in Silodosin Intermediate Synthesis
Parameter | Value |
---|---|
Reaction Solvent | Dimethyl sulfoxide |
Base | Cesium hydroxide |
Temperature | 20°C |
Oxidizing Agent | 30% Hydrogen peroxide |
Yield | 96.24% |
The methanesulfonate’s leaving group efficiency is critical here, as competing pathways (e.g., hydrolysis) are minimized in aprotic solvents like DMSO [4]. This specificity ensures high atom economy and reduces the need for costly purification steps.